molecular formula C6H10Cl4 B14702760 1,1,1,3-Tetrachlorohexane CAS No. 25335-16-4

1,1,1,3-Tetrachlorohexane

Cat. No.: B14702760
CAS No.: 25335-16-4
M. Wt: 223.9 g/mol
InChI Key: REIKOOYVGUBADP-UHFFFAOYSA-N
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Description

1,1,1,3-Tetrachlorohexane is an organic compound with the molecular formula C6H10Cl4. It is a chlorinated hydrocarbon that contains four chlorine atoms attached to a hexane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,3-Tetrachlorohexane can be synthesized through the chlorination of hexane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include elevated temperatures and controlled chlorine flow to ensure selective chlorination at the desired positions on the hexane molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of reaction parameters to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 1,1,1,3-Tetrachlorohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Alcohols, ethers, or other substituted derivatives.

    Reduction: Less chlorinated hydrocarbons.

    Elimination: Alkenes such as hexene.

Scientific Research Applications

1,1,1,3-Tetrachlorohexane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into molecules or to study reaction mechanisms involving chlorinated hydrocarbons.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Explored for its potential use in developing new pharmaceuticals or as a model compound for studying the metabolism of chlorinated hydrocarbons.

    Industry: Utilized in the production of other chemicals, solvents, and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,1,3-tetrachlorohexane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that may interact with proteins, DNA, and other cellular components. These interactions can result in various biological effects, including enzyme inhibition, oxidative stress, and potential cytotoxicity .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical reactions and its interactions with biological systems make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1,1,1,3-tetrachlorohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl4/c1-2-3-5(7)4-6(8,9)10/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIKOOYVGUBADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517286
Record name 1,1,1,3-Tetrachlorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25335-16-4
Record name 1,1,1,3-Tetrachlorohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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